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Compound Name: MeOSuc-AAPM-PNA

Cat. No.: B1409345 Get Quote

Application Note: Chromogenic Assay for Human Neutrophil Elastase Activity

Introduction: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) is a highly

specific chromogenic substrate for human neutrophil elastase (HNE), a serine protease

involved in inflammatory processes and tissue degradation[1][2]. Assaying HNE activity is

critical in research related to inflammatory diseases such as pulmonary emphysema[2]. The

assay principle is based on the enzymatic cleavage of the substrate by elastase, which

releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which produces a

yellow color, is directly proportional to the elastase activity and can be quantified by measuring

the absorbance at approximately 405 nm[1][3].

Principle of the Assay: The enzymatic reaction involves the hydrolysis of the peptide bond

between the valine residue and the p-nitroaniline group. The release of free pNA results in an

increase in absorbance, which can be monitored over time.

Applications:

Screening for elastase inhibitors in drug discovery[4].

Quantifying elastase activity in biological samples such as plasma and cell lysates[5].

Studying the kinetics of elastase inhibition.

Assessing the role of neutrophil activity in various pathological conditions[2].
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Experimental Protocol: Measurement of Neutrophil
Elastase Activity
This protocol is designed for measuring HNE activity in a 96-well plate format.

Materials:

Human Neutrophil Elastase (HNE), purified

MeOSuc-AAPV-pNA substrate[1][2][3]

Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

Inhibitor compound (if screening)

96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Substrate Preparation: Prepare a stock solution of MeOSuc-AAPV-pNA in DMSO (e.g., 20

mM). Further dilute the stock solution in Assay Buffer to the desired final working

concentration (e.g., 200 µM).

Enzyme Preparation: Prepare a working solution of HNE in Assay Buffer. The final

concentration will depend on the specific activity of the enzyme lot and should be determined

empirically to ensure a linear reaction rate over the desired time course.

Assay Setup (96-well plate):

Blank wells: Add Assay Buffer only.

Control wells (no inhibitor): Add HNE solution and Assay Buffer.

Test wells (with inhibitor): Add HNE solution and the inhibitor compound at various

concentrations.
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Pre-incubation: If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified

time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

Initiate Reaction: Add the MeOSuc-AAPV-pNA working solution to all wells to start the

reaction.

Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) plate reader

and measure the absorbance at 405 nm every minute for 15-30 minutes[5].

Data Analysis:

Subtract the absorbance of the blank wells from all other readings.

Calculate the rate of reaction (V) by determining the slope of the linear portion of the

absorbance vs. time curve (ΔAbs/min).

For inhibitor screening, calculate the percent inhibition relative to the control wells.

Data Presentation
Table 1: Example Data for Elastase Inhibition Assay

Inhibitor Conc. (µM) Rate (ΔAbs/min) % Inhibition

0 (Control) 0.050 0

0.1 0.040 20

1 0.025 50

10 0.005 90

100 0.001 98
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Workflow for a chromogenic elastase activity assay.

Part 2: Peptide Nucleic Acids (PNA) in Diagnostic
Assays
Application Note: PNA Probes for Nucleic Acid Detection

Introduction: Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-

phosphate backbone is replaced by a neutral N-(2-aminoethyl)-glycine scaffold[6][7]. This

structure confers unique properties, including high binding affinity and specificity to

complementary DNA and RNA sequences, and resistance to enzymatic degradation[7][8][9].

These characteristics make PNAs superior probes for various diagnostic applications

compared to traditional DNA probes[10][11].

Principle of PNA-based Assays: PNA probes are designed to be complementary to a specific

target nucleic acid sequence. Due to their neutral backbone, PNA/DNA or PNA/RNA duplexes

exhibit higher thermal stability and are more sensitive to single-base mismatches than

corresponding DNA/DNA or DNA/RNA duplexes[6][10]. This allows for highly specific detection

of target sequences.
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Applications:

Fluorescence In Situ Hybridization (PNA-FISH): Used for the rapid identification of

microorganisms (e.g., bacteria and yeast) in clinical samples and for detecting chromosomal

abnormalities[9][12].

PCR Clamping: PNA probes can be designed to bind to wild-type DNA sequences, thereby

blocking their amplification during PCR and allowing for the selective amplification and

detection of mutant alleles, which is valuable in cancer diagnostics[8][10][13].

Biosensors and Microarrays: PNA probes can be immobilized on surfaces to create highly

specific and stable biosensors for detecting specific DNA or RNA sequences[12].

Lateral Flow Assays: PNA probes can be integrated into rapid, point-of-care lateral flow

assays for the detection of pathogens[14][15].

Experimental Protocol: PNA-based PCR Clamping for
Mutation Detection
This protocol provides a general framework for using a PNA probe as a PCR clamp to detect a

specific single nucleotide polymorphism (SNP).

Materials:

DNA sample (e.g., genomic DNA extracted from blood or tissue)

PCR primers flanking the mutation site

PNA clamp probe (designed to be complementary to the wild-type sequence)

DNA polymerase and PCR reaction buffer

dNTPs

Thermocycler

Agarose gel electrophoresis system or real-time PCR instrument
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Procedure:

PNA Probe Design: Design a PNA probe that is complementary to the wild-type sequence

overlapping the mutation site. The PNA length is typically 12-18 bases.

PCR Primer Design: Design forward and reverse DNA primers that amplify a region

containing the mutation site.

PCR Reaction Setup: Prepare a PCR master mix containing buffer, dNTPs, forward and

reverse primers, and DNA polymerase.

Aliquot and Add Components:

Aliquot the master mix into PCR tubes.

Add the DNA sample to each tube.

Add the PNA clamp probe to the designated "clamped" reaction tubes. The optimal PNA

concentration needs to be determined empirically but is often in a 10:1 molar ratio to the

PCR primers. Include a "non-clamped" control reaction without the PNA probe.

Thermocycling: Perform PCR with an appropriate annealing temperature. The annealing

temperature should be optimized to allow the PNA to bind specifically to the wild-type target

without inhibiting the amplification of the mutant target.

Initial Denaturation: 95°C for 5 min

35-40 Cycles:

Denaturation: 95°C for 30 sec

Annealing: (e.g., 55-65°C) for 30 sec (PNA binds to wild-type DNA)

Extension: 72°C for 30-60 sec

Final Extension: 72°C for 5 min

Analysis of Results:
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Agarose Gel Electrophoresis: Analyze the PCR products. In a successful PNA clamp PCR,

a PCR product will be observed in the clamped reaction only if the mutant allele is present.

The non-clamped reaction should show a product for both wild-type and mutant samples.

Sequencing: The PCR product from the clamped reaction can be purified and sequenced

to confirm the presence of the mutation[8].

Data Presentation
Table 2: Expected Results for PNA-Clamp PCR

Sample Genotype
Reaction without
PNA Clamp

Reaction with PNA
Clamp

Interpretation

Wild-Type PCR Product Present No PCR Product

PNA effectively

clamps wild-type

amplification.

Heterozygous PCR Product Present PCR Product Present
Mutant allele is

amplified.

Homozygous Mutant PCR Product Present PCR Product Present
Mutant allele is

amplified.

Signaling Pathway Visualization

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5014523/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1409345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wild-Type DNA Template Mutant DNA Template

Wild-Type DNA

PNA Clamp Probe

PNA binds to
complementary sequence

Amplification Inhibited

Blocks Polymerase

Mutant DNA
(mismatch)

PNA Clamp Probe

PNA does not bind
due to mismatch

PCR Primers

Primers Anneal

Amplification Occurs

Polymerase extends

Click to download full resolution via product page

Mechanism of PNA-mediated PCR clamping.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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